molecular formula C13H12O B15337634 1-(5-Methylnaphthalen-2-yl)ethanone

1-(5-Methylnaphthalen-2-yl)ethanone

Cat. No.: B15337634
M. Wt: 184.23 g/mol
InChI Key: NBXAUOVXJOGPFW-UHFFFAOYSA-N
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Description

1-(5-Methylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by a methyl group at the 5-position and an ethanone group at the 2-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylnaphthalen-2-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Methylnaphthalene-2-carboxylic acid.

    Reduction: 1-(5-Methylnaphthalen-2-yl)ethanol.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

1-(5-Methylnaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of aromatic hydrocarbons.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylnaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethanone: Similar structure with a methoxy group instead of a methyl group.

    1-(6-Bromonaphthalen-2-yl)ethanone: Contains a bromine atom at the 6-position.

    1-(2-Hydroxy-1-naphthyl)ethanone: Features a hydroxyl group at the 2-position.

Uniqueness

1-(5-Methylnaphthalen-2-yl)ethanone is unique due to the specific positioning of the methyl and ethanone groups, which influence its chemical reactivity and potential applications. The presence of the methyl group at the 5-position can affect the compound’s electronic properties and steric interactions, distinguishing it from other naphthalene derivatives.

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(5-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O/c1-9-4-3-5-12-8-11(10(2)14)6-7-13(9)12/h3-8H,1-2H3

InChI Key

NBXAUOVXJOGPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)C(=O)C

Origin of Product

United States

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